BMS-599626 Hydrochloride

Catalog No.
S547910
CAS No.
873837-23-1
M.F
C27H28ClFN8O3
M. Wt
567.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-599626 Hydrochloride

CAS Number

873837-23-1

Product Name

BMS-599626 Hydrochloride

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride

Molecular Formula

C27H28ClFN8O3

Molecular Weight

567.0 g/mol

InChI

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1

InChI Key

COUSSRGSHIJMMN-FTBISJDPSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water; soluble in 10% HCl solution.

Synonyms

AC480; AC-480; AC 480 HCl; AC 480 hydrochloride; BMS599626; BMS-599626; BMS 599626; BMS599626 HCl; BMS599626 hydrochloride.

The exact mass of the compound BMS-599626 Hydrochloride is 566.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water; soluble in 10% HCl solution.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-599626 Hydrochloride, also known as AC480, is a potent, selective, and orally bioavailable dual inhibitor of human epidermal growth factor receptor 1 (HER1/EGFR) and HER2 (ErbB2) tyrosine kinases. It belongs to the pyrrolotriazine class of kinase inhibitors and demonstrates significant selectivity, with IC50 values of approximately 20 nM for HER1 and 30 nM for HER2, while being over 100-fold less potent against other kinases such as VEGFR2 and c-Kit. This compound is supplied as a hydrochloride salt, a formulation choice that is critical for ensuring consistent physicochemical properties relevant to research and development workflows.

Substituting BMS-599626 Hydrochloride with its free base form or with another in-class inhibitor like Lapatinib can compromise experimental validity and process efficiency. The hydrochloride salt form is intentionally used to improve upon the poor aqueous solubility of the free base, a critical parameter for preparing reliable stock solutions, ensuring formulation stability, and achieving consistent oral bioavailability. Furthermore, while other dual HER2/EGFR inhibitors exist, their distinct potency profiles and off-target activities mean they are not biochemically interchangeable. Selecting this specific, well-characterized hydrochloride compound is essential for reproducing published results and for studies where the unique pharmacological profile of BMS-599626 is required.

Superior Handling and Processability: Hydrochloride Salt vs. Insoluble Free Base

The selection of the hydrochloride salt form is a critical procurement differentiator related to processability. The free base of BMS-599626 is reported to be insoluble in water. The conversion to a hydrochloride salt is a standard pharmaceutical chemistry strategy to significantly enhance aqueous solubility and dissolution rate for weakly basic compounds, thereby simplifying stock solution preparation for in vitro assays and improving suitability for in vivo oral formulation development.

Evidence DimensionAqueous Solubility
Target Compound DataOffered as a hydrochloride salt to ensure adequate solubility for laboratory and formulation use.
Comparator Or BaselineBMS-599626 Free Base (CAS 714971-09-2): Reported as 'Water Insoluble'.
Quantified DifferenceQualitatively significant improvement from 'insoluble' to 'soluble', enabling practical use in aqueous-based systems.
ConditionsStandard laboratory aqueous media.

This directly impacts ease of use, experimental reproducibility, and the feasibility of developing oral formulations, making the hydrochloride salt the required form for most research applications.

Distinct Biochemical Potency Profile Compared to Benchmark Inhibitor Lapatinib

In cell-free biochemical kinase assays, BMS-599626 demonstrates a distinct potency profile against HER-family kinases when compared to the widely used benchmark, Lapatinib. BMS-599626 inhibits HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively. In the same type of assay, Lapatinib is approximately 2- to 3-fold more potent, with reported IC50 values of 10.8 nM for HER1 and 9.2 nM for HER2.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataHER1: 20 nM, HER2: 30 nM
Comparator Or BaselineLapatinib: HER1: 10.8 nM, HER2: 9.2 nM
Quantified DifferenceBMS-599626 is ~1.9x less potent against HER1 and ~3.3x less potent against HER2 than Lapatinib in cell-free assays.
ConditionsCell-free enzymatic kinase assays.

This defined, differentiated potency allows researchers to specifically work with the compound whose profile matches a large body of existing preclinical data or to investigate hypotheses where the specific activity level of BMS-599626 is required.

Established Oral Bioavailability and In Vivo Antitumor Efficacy

BMS-599626 is characterized as an orally bioavailable agent with demonstrated efficacy in preclinical tumor models. In a xenograft model using Sal2 tumor cells, oral administration of BMS-599626 resulted in dose-dependent inhibition of tumor growth. A dosage of 60 mg/kg was shown to significantly delay tumor progression, confirming that the compound effectively reaches its target and exerts a biological effect in a whole-animal system following oral dosing.

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataDose-dependent tumor growth inhibition observed with oral administration.
Comparator Or BaselineVehicle control.
Quantified DifferenceSignificant delay in tumor growth at an oral dose of 60 mg/kg.
ConditionsMouse xenograft model with Sal2 tumor cells.

For researchers planning in vivo studies, this evidence de-risks procurement by confirming the compound's oral activity and providing an established effective dose range from primary literature.

In Vitro Studies Requiring Consistent Dosing from Aqueous-Based Stock Solutions

The hydrochloride salt form is the correct choice for cell-based assays or biochemical screens where consistent, soluble stock solutions are critical for accurate and reproducible dosing. Its enhanced aqueous solubility over the free base minimizes reliance on high concentrations of organic solvents like DMSO, which can introduce artifacts.

Preclinical In Vivo Studies Requiring an Orally Administered HER1/HER2 Inhibitor

This compound is well-suited for animal xenograft studies designed to evaluate the effects of dual HER1/HER2 inhibition on tumor growth. Its proven oral bioavailability and established in vivo efficacy provide a strong foundation for designing and executing preclinical oncology experiments.

Comparative Pharmacology to Differentiate from Other HER2/EGFR Inhibitors

BMS-599626 Hydrochloride is the appropriate tool for research aiming to explore biological outcomes specific to its unique potency and selectivity profile, particularly in head-to-head studies against benchmark inhibitors like Lapatinib to investigate nuanced differences in signaling pathway modulation or resistance mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

566.1956926 Da

Monoisotopic Mass

566.1956926 Da

Heavy Atom Count

40

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Soria JC, Cortes J, Massard C, Armand JP, De Andreis D, Ropert S, Lopez E, Catteau A, James J, Marier JF, Beliveau M, Martell RE, Baselga J. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Ann Oncol. 2012 Feb;23(2):463-71. doi: 10.1093/annonc/mdr137. Epub 2011 May 16. PubMed PMID: 21576284.
2: Torres MA, Raju U, Molkentine D, Riesterer O, Milas L, Ang KK. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo. Invest New Drugs. 2011 Aug;29(4):554-61. doi: 10.1007/s10637-010-9389-3. Epub 2010 Feb 2. PubMed PMID: 20119866.
3: Gavai AV, Fink BE, Fairfax DJ, Martin GS, Rossiter LM, Holst CL, Kim SH, Leavitt KJ, Mastalerz H, Han WC, Norris D, Goyal B, Swaminathan S, Patel B, Mathur A, Vyas DM, Tokarski JS, Yu C, Oppenheimer S, Zhang H, Marathe P, Fargnoli J, Lee FY, Wong TW, Vite GD. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4 ]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. J Med Chem. 2009 Nov 12;52(21):6527-30. doi: 10.1021/jm9010065. PubMed PMID: 19821562.
4: Haluska P, Carboni JM, TenEyck C, Attar RM, Hou X, Yu C, Sagar M, Wong TW, Gottardis MM, Erlichman C. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, BMS-536924. Mol Cancer Ther. 2008 Sep;7(9):2589-98. doi: 10.1158/1535-7163.MCT-08-0493. Epub 2008 Sep 2. PubMed PMID: 18765823; PubMed Central PMCID: PMC2614316.
5: Wong TW, Lee FY, Yu C, Luo FR, Oppenheimer S, Zhang H, Smykla RA, Mastalerz H, Fink BE, Hunt JT, Gavai AV, Vite GD. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling. Clin Cancer Res. 2006 Oct 15;12(20 Pt 1):6186-93. PubMed PMID: 17062696.
6: Albanell J, Gascón P. Small molecules with EGFR-TK inhibitor activity. Curr Drug Targets. 2005 May;6(3):259-74. Review. PubMed PMID: 15857287.

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